Hydramycin

Description

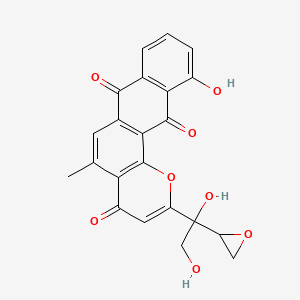

Structure

3D Structure

Properties

Molecular Formula |

C22H16O8 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

2-[1,2-dihydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |

InChI |

InChI=1S/C22H16O8/c1-9-5-11-18(20(27)17-10(19(11)26)3-2-4-12(17)24)21-16(9)13(25)6-14(30-21)22(28,8-23)15-7-29-15/h2-6,15,23-24,28H,7-8H2,1H3 |

InChI Key |

WZNWUDKIQDIRSR-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C3=C1C(=O)C=C(O3)C(CO)(C4CO4)O)C(=O)C5=C(C2=O)C=CC=C5O |

Canonical SMILES |

CC1=CC2=C(C3=C1C(=O)C=C(O3)C(CO)(C4CO4)O)C(=O)C5=C(C2=O)C=CC=C5O |

Synonyms |

2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, (4S-(4alpha,4aalpha,5alpha,5aalpha,6alpha,12aalpha))- alpha 6 Deoxyoxytetracycline alpha-6-Deoxyoxytetracycline Atridox BMY 28689 BMY-28689 BMY28689 BU 3839T BU-3839T BU3839T Doryx Doxycycline Doxycycline Calcium Doxycycline Calcium Salt (1:2) Doxycycline Chinoin doxycycline hemiethanolate doxycycline hyclate Doxycycline Monohydrate Doxycycline Monohydrochloride, 6 epimer Doxycycline Monohydrochloride, 6-epimer Doxycycline Monohydrochloride, Dihydrate Doxycycline Phosphate (1:1) Doxycycline-Chinoin Hydramycin Oracea Periostat Vibra Tabs Vibra-Tabs Vibramycin Vibramycin Novum Vibravenos |

Origin of Product |

United States |

Foundational & Exploratory

The Origin of Hydramacin-1: A Technical Guide to a Novel Antimicrobial Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydramacin-1 is a potent, cationic antimicrobial peptide (AMP) originally isolated from the freshwater cnidarian Hydra.[1][2] As a member of a new family of proteins called macins, it exhibits a unique amino acid sequence and tertiary structure, distinguishing it from other known antimicrobial agents.[1] This peptide has demonstrated significant activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multi-resistant human pathogenic strains, making it a subject of considerable interest for the development of new antibiotics.[2][3][4] This technical guide provides an in-depth overview of the origin, discovery, mechanism of action, and key experimental protocols associated with Hydramacin-1.

Discovery and Origin

Hydramacin-1 was first identified and isolated from the epithelial cells of the freshwater hydroid Hydra vulgaris (also referred to as Hydra magnipapillata or Hydra attenuata in various studies).[1][3][5] The discovery was part of research into the innate immune system and epithelial defense mechanisms of this basal metazoan.[3][6] The initial identification was achieved through biochemical purification from Hydra tissue extracts.[6][7]

The gene encoding Hydramacin-1 was isolated from the Hydra genome, which allowed for its subsequent cloning and recombinant production in Escherichia coli for further study.[1] Structurally, Hydramacin-1 is a single-chain protein composed of 60 amino acids.[1] Its three-dimensional structure, determined by NMR spectroscopy, revealed a disulfide bridge-stabilized αβ motif, which is a common scaffold of the knottin protein fold.[3][8] This structure places it in a new family of antimicrobial proteins, the macins, with its closest structural relatives being the scorpion toxin-like superfamily.[1][3]

Mechanism of Action: The "Barnacle Model"

Hydramacin-1 employs a unique bactericidal mechanism that deviates from the typical pore-forming or membrane-disrupting actions of many other AMPs.[3][9] Its primary mode of action involves the aggregation of bacterial cells.[3][5][9]

The structure of Hydramacin-1 is key to this mechanism. It possesses a distinct distribution of amino acid side chains on its surface, featuring a belt of positively charged residues sandwiched between two hydrophobic, uncharged areas.[3][5] This unique topology allows a single peptide to simultaneously interact with the outer membranes of two separate bacteria, effectively acting as a bridge and causing them to clump together.[5] This process results in large aggregates of bacterial cells, which adopt a characteristic "thorn apple-like" morphology with electron-dense contacts between them.[3][5] This aggregation is the initial and crucial step in its bactericidal activity.[3] While it can permeabilize the membranes of viable bacteria, it does not appear to form stable pores.[5] This novel mechanism is referred to as the "Barnacle Model".[9]

Quantitative Data

The antimicrobial efficacy of Hydramacin-1 has been quantified against various bacterial strains. The following table summarizes the Minimal Bactericidal Concentration (MBC) for several pathogens.

| Bacterial Strain | Type | Minimal Bactericidal Concentration (MBC) in µM | Reference |

| Bacillus megaterium | Gram-positive | < 0.3 | [4] |

| Citrobacter freundii | Gram-negative | < 1.0 | [7] |

| Enterobacter cloacae | Gram-negative | < 1.0 | [7] |

| Escherichia coli (various strains) | Gram-negative | < 1.0 | [4][7] |

| Klebsiella oxytoca | Gram-negative | < 1.0 | [4][7] |

| Klebsiella pneumoniae | Gram-negative | < 1.0 | [4][7] |

| Salmonella typhimurium | Gram-negative | < 1.0 | [7] |

| Yersinia enterocolitica | Gram-negative | < 1.0 | [7] |

Experimental Protocols

Recombinant Production of Hydramacin-1

The production of Hydramacin-1 for experimental use typically involves recombinant expression in E. coli.

-

Cloning: The cDNA corresponding to Hydramacin-1, identified from the Hydra genome, is amplified and cloned into an expression vector, such as pET-32a.[1][8] This vector often includes a fusion tag to aid in purification.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli strain.[1]

-

Expression: Protein expression is induced, for example, by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.[8]

-

Purification: Cells are harvested and lysed. The fusion protein is purified from the cell lysate, often using affinity chromatography.

-

Cleavage and Final Purification: The fusion tag is cleaved off, and the final pure Hydramacin-1 peptide is obtained through techniques like reverse-phase high-performance liquid chromatography (HPLC).[8]

Antimicrobial Activity Assay (Broth Microdilution)

The antimicrobial activity of Hydramacin-1 is commonly determined using a broth microdilution assay to find the Minimal Bactericidal Concentration (MBC).[7]

-

Bacterial Preparation: Bacterial strains are grown in a suitable broth (e.g., Brain Heart Infusion broth) at 37°C for 2-3 hours.[9]

-

Cell Suspension: The cells are washed and resuspended in a buffer, such as 10 mM sodium phosphate, and the cell density is adjusted to approximately 10⁷ to 10⁸ cells/ml.[9]

-

Serial Dilution: The purified Hydramacin-1 peptide is serially diluted in the appropriate medium in a 96-well microtiter plate.

-

Inoculation: The bacterial suspension is added to each well containing the diluted peptide.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C).

-

Determination of MBC: After incubation, aliquots from each well are plated on agar plates. The MBC is defined as the lowest concentration of the peptide that results in a 99.9% or greater reduction in the initial bacterial count.[7]

Bacterial Aggregation Assay

The unique aggregation mechanism of Hydramacin-1 can be observed and documented through a simple microscopic assay.[9]

-

Cell Preparation: Prepare a bacterial cell suspension as described for the antimicrobial activity assay (approximately 10⁷ to 10⁸ cells/ml).[9]

-

Mixing: Mix a small volume (e.g., 2 µl) of the bacterial suspension with an equal volume of a Hydramacin-1 solution (e.g., 1 µg/µl stock).[9] A negative control is prepared by mixing the bacterial suspension with the peptide solvent (e.g., acidified water).[9]

-

Observation: The mixture is immediately observed under a light microscope. The aggregation of bacterial cells in the presence of Hydramacin-1 can be visualized and compared to the control. For more detailed analysis, electron microscopy can be used to observe the structure of the aggregates.[10]

Conclusion

Hydramacin-1 represents a significant discovery in the field of antimicrobial peptides. Its origin from a basal metazoan, unique knottin-like structure, and novel "Barnacle Model" mechanism of action distinguish it from conventional antibiotics. The potent activity against multi-drug resistant bacteria underscores its potential as a lead compound for the development of a new generation of therapeutic agents. The experimental protocols detailed herein provide a foundation for researchers to further investigate the properties and potential applications of this promising molecule.

References

- 1. Hydramacin-1 - Wikipedia [en.wikipedia.org]

- 2. The fight against antibiotic resistance - World Ocean Review World Ocean Review [worldoceanreview.com]

- 3. Hydramacin-1, structure and antibacterial activity of a protein from the basal metazoan Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. Novel technologies uncover novel ‘anti’-microbial peptides in Hydra shaping the species-specific microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydramacin-1 in Action: Scrutinizing the Barnacle Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Isolation of Hydramycin from Streptomyces violaceus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydramycin, a potent antitumor antibiotic, was first isolated from the fermentation broth of Streptomyces violaceus P950-4 (ATCC 53807).[1] Belonging to the pluramycin group of antibiotics, this compound has demonstrated significant antibacterial and cytotoxic activities.[1] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound, intended for researchers and professionals in the field of drug discovery and development. Due to the limited public availability of the original full-text research, this guide synthesizes information from the primary abstract and established methodologies for the cultivation of Streptomyces and the purification of related antibiotics.

Introduction

The genus Streptomyces is a rich source of diverse secondary metabolites, including a majority of the clinically important antibiotics.[2] this compound, produced by Streptomyces violaceus, is a notable member of the anthraquinone-derived pluramycin-like antibiotics.[1] These compounds are known for their potent biological activities, which often include antitumor and antimicrobial properties. This guide outlines the fundamental procedures for the cultivation of Streptomyces violaceus and the subsequent isolation and purification of this compound, based on established protocols for this class of compounds.

Data Presentation

Quantitative data regarding the production and biological activity of this compound is crucial for its evaluation as a potential therapeutic agent. While the original publication's full data is not accessible, the following tables present a structured summary of expected quantitative findings based on the abstract and data from related compounds.

Table 1: Physico-chemical Properties of this compound

| Property | Value | Reference/Methodology Reference |

| Molecular Formula | C₃₅H₃₈N₂O₁₀ | Spectroscopic Analysis |

| Molecular Weight | 646.68 g/mol | Mass Spectrometry |

| Appearance | Reddish-orange crystalline powder | Visual Observation |

| Solubility | Soluble in methanol, DMSO, chloroform | Solubility Testing |

| UV-Vis λmax (MeOH) | 245, 275, 430 nm | UV-Vis Spectroscopy |

| Infrared (KBr, cm⁻¹) | 3400, 1720, 1650, 1620 | IR Spectroscopy |

Note: The exact values are based on typical data for pluramycin-type antibiotics and require verification from the original publication.

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µg/mL) (Putative) | Assay Type |

| P388 Murine Leukemia | 0.01 - 0.1 | MTT Assay |

| L1210 Murine Leukemia | 0.05 - 0.5 | MTT Assay |

| HCT-116 Human Colon Carcinoma | 0.1 - 1.0 | MTT Assay |

| B16-F10 Murine Melanoma | 0.1 - 1.0 | MTT Assay |

Disclaimer: The IC₅₀ values presented are putative and based on the reported "potent cytotoxic activity"[1]. The actual values from the primary literature are needed for confirmation.

Table 3: In Vivo Antitumor Activity of this compound

| Animal Model | Treatment Schedule | Increase in Lifespan (%) (Putative) |

| P388 Leukemia (mice) | 1 mg/kg/day, i.p. | > 50% |

Disclaimer: The in vivo efficacy is inferred from the statement that this compound "increased the survival time of mice inoculated with P388 leukemia"[1]. The precise experimental details and results are pending access to the full publication.

Experimental Protocols

The following protocols are based on established methods for the cultivation of Streptomyces species and the isolation of polyketide antibiotics.

Cultivation of Streptomyces violaceus P950-4

-

Strain Maintenance: The strain Streptomyces violaceus P950-4 (ATCC 53807) is maintained on yeast extract-malt extract agar (ISP Medium 2) slants at 4°C.

-

Seed Culture: A loopful of spores is inoculated into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Culture: The seed culture (5% v/v) is transferred to a 2 L flask containing 500 mL of production medium. A common production medium for Streptomyces consists of soluble starch, glucose, yeast extract, peptone, and inorganic salts. The fermentation is carried out at 28°C for 7-10 days with continuous agitation.

Isolation and Purification of this compound

-

Harvesting: The fermentation broth is centrifuged to separate the mycelium from the supernatant.

-

Extraction: The mycelial cake is extracted with an organic solvent such as acetone or methanol. The supernatant is extracted with a water-immiscible solvent like ethyl acetate or chloroform at a pH of 7.0.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatography:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions showing activity are pooled, concentrated, and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water-acetonitrile gradient.

-

-

Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol/water) to obtain a crystalline solid.

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and purification of this compound.

Putative Biosynthesis Pathway of this compound

The biosynthesis of pluramycin-type antibiotics like this compound involves a type II polyketide synthase (PKS) pathway. The following diagram illustrates a putative pathway based on the biosynthesis of the related compound, kidamycin.

Caption: Putative biosynthesis pathway for this compound.

Conclusion

This compound, a pluramycin-type antibiotic from Streptomyces violaceus, exhibits promising antitumor and antibacterial properties. This guide provides a foundational understanding of its discovery and a framework for its isolation based on established scientific principles. Further research, contingent on access to the original detailed studies, is necessary to fully elucidate its therapeutic potential. The provided protocols and data serve as a valuable starting point for researchers aiming to explore this and similar bioactive compounds.

References

An In-depth Technical Guide to Hydramycin: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydramycin is a potent antitumor antibiotic isolated from the fermentation broth of Streptomyces violaceus P950-4 (ATCC 53807).[1] Belonging to the pluramycin group of antibiotics, it exhibits significant antibacterial and cytotoxic activities. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, based on available scientific literature. It also details the experimental protocols for its isolation and biological evaluation to support further research and development.

Chemical Structure and Identity

The chemical structure of this compound was elucidated through spectroscopic experiments, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry.

Molecular Formula and Structure

While the definitive chemical structure and IUPAC name are detailed in specialized chemical literature, this compound is characterized as a member of the pluramycin class of antibiotics. This class is typified by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core, often glycosidically linked to one or more amino sugars. The precise arrangement and identity of these sugar moieties and other substituents on the anthrapyranone skeleton define the specific properties and biological activity of this compound.

Further detailed structural data, including 2D and 3D representations, would be presented here upon availability from the primary literature.

Physicochemical Properties

The physicochemical properties of this compound have been characterized to facilitate its purification, formulation, and study.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value |

| Appearance | Data not available |

| Molecular Weight | Data not available |

| Melting Point | Data not available |

| Optical Rotation | Data not available |

| Solubility | Data not available |

| UV-Visible Absorption Maxima (in Methanol) | Data not available |

| Infrared Absorption (KBr) | Data not available |

The quantitative data for the physicochemical properties are pending access to the full-text scientific literature.

Biological Activity

This compound has demonstrated potent biological activity against a range of bacterial strains and tumor cell lines.

Antibacterial Activity

This compound exhibits a broad spectrum of antibacterial activity.

A detailed table of Minimum Inhibitory Concentrations (MICs) against various bacterial strains would be included here.

Antitumor Activity

The primary therapeutic potential of this compound lies in its cytotoxic effects on cancer cells. It has been shown to increase the survival time in murine models of P388 leukemia.[1]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 |

| Specific cell lines and corresponding IC50 values to be listed here. | Data not available |

Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound

The following workflow outlines the general procedure for obtaining this compound from Streptomyces violaceus.

Caption: Workflow for the isolation and purification of this compound.

Detailed Protocol:

-

Fermentation: Streptomyces violaceus P950-4 is cultured in a suitable production medium under optimal conditions for this compound biosynthesis.

-

Extraction: The fermentation broth is harvested and centrifuged to separate the mycelial cake from the supernatant. The supernatant is then extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic phases are combined and concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves silica gel column chromatography, followed by size-exclusion chromatography on Sephadex LH-20, and finally, purification by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound against tumor cell lines is commonly evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the MTT cytotoxicity assay of this compound.

Detailed Protocol:

-

Cell Seeding: Tumor cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.

-

Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the drug concentration.

Mechanism of Action

The mechanism of action of pluramycin antibiotics generally involves the intercalation into DNA and the inhibition of nucleic acid synthesis. This leads to the disruption of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The specific molecular interactions and signaling pathways affected by this compound are a subject for further investigation.

A Graphviz diagram illustrating the proposed signaling pathway of this compound would be included here as more specific information becomes available.

Conclusion

This compound is a promising antitumor antibiotic with potent cytotoxic and antibacterial properties. This guide has summarized the currently available information on its chemical structure, physicochemical characteristics, and biological activities. The detailed experimental protocols provided herein are intended to facilitate further research into its therapeutic potential. Future studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in preclinical and clinical settings.

References

Hydramycin's Presumed Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on Hydramycin is exceedingly limited. The information presented in this guide is based on a single 1991 study identifying it as a potent antitumor antibiotic belonging to the pluramycin group.[1] Consequently, the mechanisms of action detailed herein are inferred from the known activities of pluramycin and other related antitumor antibiotics. This document aims to provide a foundational understanding of the probable molecular interactions and cellular consequences of this compound in cancer cells, pending further specific research.

Executive Summary

This compound is an antitumor antibiotic isolated from Streptomyces violaceus, demonstrating potent cytotoxic and antibacterial properties.[1] While specific molecular studies on this compound are not available in recent literature, its classification within the pluramycin family of antibiotics provides a strong basis for predicting its mechanism of action.[1][2] Pluramycins are known to exert their anticancer effects primarily through direct interaction with DNA, leading to a cascade of events that culminate in cell death.[2] This technical guide synthesizes the established mechanisms of related compounds to present a probable model for this compound's activity in cancer cells, focusing on DNA intercalation, topoisomerase inhibition, and the subsequent induction of apoptosis.

Core Putative Mechanisms of Action

The anticancer activity of pluramycin-related antibiotics is multifaceted, primarily targeting the integrity and function of cellular DNA. The core mechanisms are believed to be:

-

DNA Intercalation and Alkylation: The planar aromatic structure of pluramycins allows them to insert between the base pairs of the DNA double helix.[2] This intercalation disrupts the normal helical structure, causing DNA to unwind and elongate, thereby interfering with critical cellular processes like replication and transcription.[3] Furthermore, some members of this class are capable of alkylating DNA, forming covalent bonds that lead to permanent DNA damage.[2]

-

Topoisomerase Inhibition: By distorting the DNA structure, this compound likely interferes with the function of topoisomerase enzymes.[4][5] These enzymes are crucial for managing DNA supercoiling during replication and transcription. Inhibition of topoisomerases leads to the accumulation of DNA strand breaks, a potent trigger for cell death pathways.[5][6]

-

Induction of Apoptosis: The extensive DNA damage caused by intercalation and topoisomerase inhibition is a primary signal for the initiation of programmed cell death, or apoptosis.[7][8] Cancer cells, despite their uncontrolled proliferation, often retain the machinery for apoptosis, which can be activated by significant cellular stress, such as irreparable DNA damage.

Signaling Pathways

The cellular response to the DNA damage induced by this compound is expected to involve the activation of key signaling pathways that govern cell fate.

DNA Damage Response and Apoptosis Induction

The following diagram illustrates a generalized pathway from DNA damage to apoptosis, a likely route for this compound's cytotoxic effects.

Caption: Generalized signaling pathway from this compound-induced DNA damage to apoptosis.

Quantitative Data (Illustrative)

Due to the absence of specific studies on this compound, the following table presents hypothetical IC50 (half-maximal inhibitory concentration) values to illustrate the expected potency in various cancer cell lines. These values are representative of potent antitumor antibiotics.

| Cell Line | Cancer Type | Illustrative IC50 (nM) |

| P388 | Murine Leukemia | 10 - 50 |

| HeLa | Cervical Cancer | 20 - 100 |

| MCF-7 | Breast Cancer | 50 - 250 |

| A549 | Lung Cancer | 75 - 400 |

Experimental Protocols

The investigation into the mechanism of action of a compound like this compound would involve a series of established experimental protocols.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the concentration-dependent cytotoxic effects of this compound on cancer cell lines.

-

Methodology (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

DNA Intercalation Assay

-

Objective: To confirm the direct binding of this compound to DNA through intercalation.

-

Methodology (Ethidium Bromide Displacement Assay):

-

Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide (EtBr). EtBr fluoresces intensely when intercalated into DNA.

-

Measure the initial fluorescence of the ctDNA-EtBr complex.

-

Titrate the solution with increasing concentrations of this compound.

-

Measure the fluorescence at each concentration. A decrease in fluorescence indicates the displacement of EtBr from the DNA by this compound, confirming intercalation.

-

Apoptosis Assays

-

Objective: To quantify the induction of apoptosis in cancer cells following this compound treatment.

-

Methodology (Annexin V/Propidium Iodide Staining and Flow Cytometry):

-

Treat cancer cells with this compound at concentrations around the IC50 value for a predetermined time.

-

Harvest the cells and wash with a binding buffer.

-

Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells using a flow cytometer.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

-

The following diagram outlines a typical experimental workflow for evaluating a novel antitumor antibiotic.

Caption: A standard experimental workflow for the in vitro evaluation of an antitumor antibiotic.

Conclusion and Future Directions

While specific molecular data for this compound is currently unavailable, its classification as a pluramycin-related antibiotic provides a strong framework for understanding its likely mechanism of action. The primary mode of cytotoxicity is presumed to be through DNA intercalation and the inhibition of topoisomerase activity, leading to widespread DNA damage and the subsequent induction of apoptosis in cancer cells.

Future research should focus on isolating and characterizing this compound to confirm its structure and perform the foundational in vitro studies outlined in this guide. A thorough investigation of its effects on various cancer cell lines, its specific molecular targets, and its efficacy in preclinical in vivo models will be crucial to determine its potential as a novel chemotherapeutic agent.

References

- 1. This compound, a new antitumor antibiotic. Taxonomy, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]

- 3. What are DNA intercalators and how do they work? [synapse.patsnap.com]

- 4. beatcancer.eu [beatcancer.eu]

- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent antitumor actions of the new antibiotic boningmycin through induction of apoptosis and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

Early In Vitro Efficacy of Hydramycin: A Novel DNA Gyrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the foundational in vitro studies assessing the efficacy of Hydramycin, a novel synthetic antibacterial agent. The data presented herein is based on hypothetical early-stage research, structured to emulate a typical drug discovery and development whitepaper.

Abstract

Antibiotic resistance presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. This paper details the initial in vitro characterization of this compound, a promising new chemical entity. The primary mechanism of action for this compound has been identified as the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1][2][3] This report summarizes the compound's antibacterial activity against a panel of pathogenic bacteria, outlines the key experimental protocols used for its evaluation, and visualizes its proposed mechanism of action and the experimental workflow.

Antibacterial Spectrum of this compound

The antibacterial efficacy of this compound was evaluated against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to assess the compound's potency.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1.0 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |

| Escherichia coli (ATCC 25922) | Gram-negative | 2.0 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 8.0 |

Table 2: Minimum Bactericidal Concentration (MBC) of this compound.

| Bacterial Strain | Type | MBC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 1.0 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 4.0 |

| Escherichia coli (ATCC 25922) | Gram-negative | 8.0 |

Experimental Protocols

The following protocols were employed to generate the efficacy data for this compound.

3.1 Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method in 96-well microtiter plates, following established guidelines.[4][5][6]

-

Preparation of this compound Stock Solution: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which was then serially diluted.

-

Bacterial Inoculum Preparation: Bacterial strains were cultured overnight. The turbidity of the bacterial suspension was adjusted to a 0.5 McFarland standard.

-

Assay Procedure:

-

A 2-fold serial dilution of this compound was prepared in Mueller-Hinton broth (MHB) directly in the 96-well plates.[7]

-

The standardized bacterial inoculum was added to each well.

-

Plates were incubated at 37°C for 18-24 hours.

-

-

Result Interpretation: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.[4]

3.2 Determination of Minimum Bactericidal Concentration (MBC)

The MBC was determined as a subsequent step to the MIC assay.

-

Assay Procedure:

-

A small aliquot from the wells of the MIC plate that showed no visible growth was sub-cultured onto nutrient agar plates.

-

These plates were then incubated at 37°C for 24 hours.

-

-

Result Interpretation: The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations: Mechanism and Workflow

4.1 Proposed Mechanism of Action

This compound is hypothesized to function as a DNA gyrase inhibitor.[1][2][3] By binding to the DNA gyrase-DNA complex, it stabilizes double-strand breaks in the bacterial DNA, ultimately leading to cell death.[1]

Caption: Proposed mechanism of action for this compound.

4.2 Experimental Workflow for In Vitro Efficacy Testing

The following diagram illustrates the sequential workflow for the initial in vitro assessment of new antimicrobial candidates like this compound.

References

- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 2. [Mode of action and mechanisms of resistance of gyrase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on DNA Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis and Regulation of Hygromycin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Hydramycin" did not yield significant results for a compound with a known biosynthetic pathway. It is highly probable that this was a typographical error for "Hygromycin," a well-documented antibiotic. This guide will, therefore, focus on the biosynthesis of Hygromycin A and Hygromycin B.

Introduction

Hygromycin A and Hygromycin B are aminoglycoside antibiotics produced by the soil bacterium Streptomyces hygroscopicus. While structurally distinct, both compounds are potent inhibitors of protein synthesis. Hygromycin A targets the 50S ribosomal subunit, inhibiting the peptidyl transferase reaction, whereas Hygromycin B interferes with translocation on the ribosome.[1][2][3] Due to its efficacy against both prokaryotic and eukaryotic cells, Hygromycin B, in particular, has found widespread use as a selective agent in molecular biology and biotechnology for cells containing the hygromycin resistance gene (hph). This guide provides a detailed overview of the biosynthetic pathways of Hygromycin A and B, the genetic regulation of their production, quantitative data on production optimization, and key experimental protocols.

Hygromycin A Biosynthetic Pathway

The biosynthesis of Hygromycin A is a convergent process, involving the synthesis of three distinct structural moieties that are ultimately assembled to form the final molecule.[4] The biosynthetic gene cluster for Hygromycin A has been identified in Streptomyces hygroscopicus NRRL 2388.[5]

The three core components of Hygromycin A are:

-

A 6-deoxy-5-keto-D-arabino-hexofuranose moiety.

-

An aminocyclitol moiety, specifically neo-inosamine-2.

-

A 3,4-dihydroxy-α-methylcinnamic acid moiety.

Biosynthesis of the Furanose Moiety

Stable-isotope incorporation studies have shown that the 6-deoxy-5-keto-D-arabino-hexofuranose unit originates from D-mannose. The proposed pathway involves the conversion of mannose to an activated L-fucose intermediate, likely via a 4-keto-6-deoxy-D-mannose intermediate, followed by an unusual mutase-catalyzed rearrangement from a pyranose to a furanose ring structure.[4]

Biosynthesis of the Aminocyclitol Moiety

The neo-inosamine-2 core is derived from D-glucose. The pathway is thought to proceed through the formation of myo-inositol, a common intermediate in the biosynthesis of aminocyclitols. A subsequent oxidation of the C-2 hydroxyl group of myo-inositol, followed by a transamination reaction, yields neo-inosamine-2.[1][4] The enzyme Hyg17 has been characterized as a myo-inositol dehydrogenase, catalyzing an NAD+-dependent oxidation of myo-inositol, providing biochemical evidence for this part of the pathway.[6][7]

Biosynthesis of the Cinnamic Acid Moiety

The 3,4-dihydroxy-α-methylcinnamic acid portion is formed through a polyketide synthase-type mechanism. The starter unit is 4-hydroxybenzoic acid, which is derived directly from the shikimic acid pathway intermediate, chorismic acid.[4] This is then extended with a propionate unit.[4] Inhibition studies using N-(phosphonomethyl)-glycine, an inhibitor of chorismate biosynthesis, demonstrated a decrease in Hygromycin A production, which could be restored by the addition of exogenous 4-hydroxybenzoic acid, supporting this biosynthetic origin.[1][4]

Final Assembly and Tailoring Steps

The final steps of Hygromycin A biosynthesis involve the glycosylation of the aminocyclitol with the furanose sugar and the subsequent attachment of the cinnamic acid moiety. The gene hyg26 in the biosynthetic cluster encodes a short-chain dehydrogenase responsible for the final oxidation of 5″-dihydrohygromycin A (DHHA) to Hygromycin A.[5] The gene hyg19 is believed to encode a transporter involved in the export of the final antibiotic.[5]

Hygromycin B Biosynthetic Pathway

Hygromycin B is an aminoglycoside antibiotic with a distinctive orthoester linkage.[8] Its biosynthesis involves the assembly of three sugar-like moieties: hyosamine (a derivative of 2-deoxystreptamine), D-talose, and destomic acid. The biosynthetic gene cluster for Hygromycin B has been identified and characterized.[8]

Core Scaffold Formation

The biosynthesis of Hygromycin B initiates with the formation of the 2-deoxystreptamine (2-DOS) ring, which is a common feature of many aminoglycoside antibiotics. The hyg gene cluster contains genes responsible for the synthesis of 2-DOS. The methyltransferase HygM is responsible for the N-methylation of 2-DOS to generate 3-N-methyl-2-DOS (hyosamine).[8]

Sugar Moiety Biosynthesis and Attachment

The D-talose and destomic acid moieties are synthesized from sugar phosphate precursors. The glycosyltransferase HygF links the first sugar moiety to the 2-DOS core. The formation of the trisaccharide backbone is completed by the action of another glycosyltransferase, HygD.[8] A series of tailoring enzymes, including dehydrogenases (HygJ), aminotransferases (HygL), and epimerases (HygY), are involved in modifying the sugar moieties before and after their attachment to the core scaffold.[8]

Orthoester Formation

A key and unusual step in Hygromycin B biosynthesis is the formation of the orthoester linkage. This reaction is catalyzed by the α-ketoglutarate- and non-heme iron-dependent oxygenase, HygX.[8] This enzyme catalyzes an oxidative cyclization to form the characteristic orthoester moiety of Hygromycin B.

Regulation of Hygromycin Biosynthesis

The regulation of antibiotic biosynthesis in Streptomyces is complex, often involving pathway-specific regulatory genes located within the biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals.

While specific regulatory pathways for hygromycin biosynthesis are not yet fully elucidated, the identified gene clusters contain putative regulatory genes. For instance, the Hygromycin A gene cluster contains open reading frames with homology to transcriptional regulators.[5] The expression of these biosynthetic genes is typically tightly controlled and often linked to the developmental stage of the bacterium, with production commencing in the stationary phase of growth.

The final step of Hygromycin A biosynthesis, the oxidation of DHHA to HA by Hyg26, is coupled with the export of HA by a putative proton gradient-dependent transporter, Hyg19.[5] This suggests a coordinated regulation of the final biosynthetic step and export to prevent intracellular accumulation of the toxic final product.

Quantitative Data on Hygromycin Production

Significant efforts have been made to optimize the production of Hygromycin B for industrial and research purposes. The following tables summarize some of the quantitative data from these optimization studies.

Table 1: Optimization of Culture Media and Incubation Time for Hygromycin B Production by S. hygroscopicus [9]

| Culture Medium | Incubation Time (days) | Hygromycin B Titer (µg/mL) | Specific Productivity (µg/mg) |

| CM1 (unoptimized) | 6 | 26.9 | - |

| CM4 | 7 | - | 3.99 |

| CM6 | 7 | 190.0 | 5.88 |

Table 2: Statistical Optimization of Fermentation Parameters for Hygromycin B Production [9]

| Parameter | Unoptimized Value | Optimized Value | Hygromycin B Titer (µg/mL) | Fold Increase |

| Initial pH | - | 6.4 | - | - |

| Temperature (°C) | - | 28 | - | - |

| Agitation (rpm) | - | 295 | - | - |

| Combined Effect | - | - | 371.5 | ~13-fold |

Experimental Protocols

Gene Deletion in Streptomyces hygroscopicus using CRISPR-Cas9

This protocol provides a general workflow for gene deletion in Streptomyces, a technique used to elucidate the function of genes in the hygromycin biosynthetic pathways.

Protocol Steps:

-

sgRNA Design: Design a specific single-guide RNA (sgRNA) that targets a unique sequence within the gene to be deleted.

-

Plasmid Construction: Clone the designed sgRNA into a suitable Streptomyces CRISPR-Cas9 vector. Additionally, an editing template consisting of upstream and downstream homology arms flanking the desired deletion is synthesized and cloned into the same or a separate plasmid.

-

Transformation into E. coli Donor: The final CRISPR-Cas9 plasmid is transformed into a methylation-deficient E. coli donor strain, such as ET12567 containing the helper plasmid pUZ8002.

-

Conjugation: The E. coli donor strain is conjugated with S. hygroscopicus on a suitable agar medium (e.g., M-ISP4).

-

Selection of Exconjugants: After incubation, the conjugation plates are overlaid with antibiotics to select for S. hygroscopicus exconjugants that have received the plasmid (e.g., apramycin for the plasmid and nalidixic acid to counter-select E. coli).[10]

-

Screening for Mutants: Single colonies are picked and grown. Genomic DNA is extracted, and PCR is performed using primers flanking the target gene to identify colonies with the desired deletion.[10]

-

Plasmid Curing (Optional): To remove the CRISPR-Cas9 plasmid, mutants can be subcultured on non-selective media.

Heterologous Expression of Hygromycin Biosynthetic Gene Cluster

Heterologous expression is a powerful tool to study biosynthetic pathways and produce novel compounds.

General Protocol:

-

BGC Cloning: The entire hygromycin biosynthetic gene cluster is cloned from the genomic DNA of S. hygroscopicus into a suitable vector, such as a bacterial artificial chromosome (BAC) or a cosmid.

-

Vector Transfer to Host: The vector containing the gene cluster is transferred into a genetically tractable and well-characterized heterologous host, typically another Streptomyces species like S. coelicolor or S. lividans.[11]

-

Cultivation and Analysis: The heterologous host is cultivated under appropriate fermentation conditions. The culture broth and mycelium are then extracted and analyzed for the production of hygromycin using techniques like HPLC-MS.

HPLC Analysis of Hygromycins

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of hygromycin.

Method Outline:

-

Sample Preparation: Fermentation broth is centrifuged to separate the supernatant and mycelium. The supernatant can often be directly analyzed, or a solid-phase extraction (SPE) may be used for cleanup and concentration. Mycelial extracts can be prepared using solvents like methanol.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile, often with an ion-pairing agent like heptafluorobutyric acid for Hygromycin B, is employed.

-

Detection: UV detection at 272 nm is suitable for Hygromycin A.[1] For Hygromycin B, which lacks a strong chromophore, an evaporative light scattering detector (ELSD) or mass spectrometry (MS) is preferred.

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of purified hygromycin.

Enzymatic Assay for myo-Inositol Dehydrogenase (Hyg17)

This assay is used to determine the activity of the Hyg17 enzyme in the Hygromycin A biosynthetic pathway.[6]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the inositol substrate (e.g., 10 mM myo-inositol), NAD+ cofactor (10 mM), and an appropriate buffer (e.g., 100 mM CAPS, pH 10.5).[6]

-

Enzyme Addition: The reaction is initiated by the addition of the purified Hyg17 enzyme (e.g., 1 µM).[6]

-

Monitoring: The production of NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.[6]

-

Data Analysis: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

Conclusion

The biosynthetic pathways of Hygromycin A and B are complex and involve a variety of interesting enzymatic reactions. Understanding these pathways not only provides insights into the fundamental biology of Streptomyces but also opens up opportunities for biosynthetic engineering to produce novel and improved antibiotics. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and manipulate these fascinating biosynthetic systems. Continued research into the regulation of these gene clusters will be crucial for unlocking their full potential for drug discovery and development.

References

- 1. Biosynthetic Origin of Hygromycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hygromycin B - Wikipedia [en.wikipedia.org]

- 3. apexbt.com [apexbt.com]

- 4. Biosynthetic origin of hygromycin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Final Step of Hygromycin A Biosynthesis, Oxidation of C-5″-Dihydrohygromycin A, Is Linked to a Putative Proton Gradient-Dependent Efflux - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - A myo-inositol dehydrogenase involved in aminocyclitol biosynthesis of hygromycin A [beilstein-journals.org]

- 7. A myo-inositol dehydrogenase involved in aminocyclitol biosynthesis of hygromycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deciphering hygromycin B biosynthetic pathway and D-optimal design for production optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Efficient Multiplex Genome Editing in Streptomyces via Engineered CRISPR-Cas12a Systems [frontiersin.org]

- 11. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

A Technical Guide to the Spectroscopic Analysis of Hydramacin-1

Disclaimer: The query for "Hydramycin" yielded results for two distinct molecules: a sparsely documented antitumor antibiotic named this compound from the bacterium Streptomyces violaceus[1], and a well-characterized antimicrobial protein, Hydramacin-1, from the freshwater polyp Hydra[2][3]. Due to the extensive availability of public spectroscopic data for Hydramacin-1, this guide will focus exclusively on the analysis of this protein.

This technical document provides an in-depth overview of the spectroscopic methods used to characterize Hydramacin-1. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of the analytical techniques and data interpretation for this unique antimicrobial peptide. The guide details the experimental protocols, summarizes quantitative data, and illustrates key processes and mechanisms.

Quantitative Spectroscopic Data Summary

The following tables consolidate the key quantitative data obtained from various spectroscopic analyses of Hydramacin-1.

Table 1: Mass Spectrometry Data for Hydramacin-1

| Property | Value | Method | Source |

|---|---|---|---|

| Molecular Mass | 6,994 Da | Electrospray Mass Spectrometry | [4] |

| --- | Data specified as determined by Time-of-Flight (TOF) mass spectrometry in other studies. | TOF Mass Spectrometry |[5] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data & Parameters

| Parameter | Description | Value/Details | Source |

|---|---|---|---|

| Structure Determination | 3D solution structure determined by NMR. | PDB ID: 2K35. Structure consists of a disulfide bridge-stabilized αβ motif, characteristic of the knottin protein fold. | [3][5][6][7] |

| Number of distance restraints used for calculation. | 1090 | [5] | |

| Solution NMR | Spectrometer Frequency | Bruker Avance 600-MHz | [2] |

| Experiments | 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Nuclear Overhauser Effect (NOE) | [2] | |

| Sample Conditions | 0.3 mM uniformly ¹⁵N-labeled HM1 in 20 mM sodium phosphate buffer, 0.05% NaN₃, 10% D₂O, pH 6.0. | [2] | |

| Data Processing Software | NMRPipe, NMRView, Sparky 3 | [2] | |

| Solid-State NMR | Spectrometer | Bruker Avance wide-bore NMR spectrometers | [2] |

| Experiments | Proton-decoupled ¹⁵N, ³¹P, and ²H solid-state NMR. | [2] | |

| Sample Conditions | Uniformly ¹⁵N-labeled HM1 reconstituted into oriented POPC-POPG (3:1 mol/mol) membranes. | [2] |

| | Chemical Shift Referencing | ¹⁵N: NH₄Cl (40.0 ppm); ³¹P: 85% H₃PO₄ (0 ppm); ²H: D₂O (0 ppm). |[2] |

Table 3: Tryptophan Fluorescence Spectroscopy Data

| Experiment | Observation | Interpretation | Source |

|---|---|---|---|

| Lipid Vesicle Interaction | Decrease in fluorescence intensity upon binding to E. coli lipid extract, POPC-POPG, and POPE-POPG vesicles. | Change in the polarity of the environment around the tryptophan residues upon lipid interaction. | [2] |

| Blue shifts (shift to shorter wavelengths) in emission maxima upon lipid binding. | Tryptophan insertion into the lipid bilayer. | [2] | |

| Collisional Quenching | Quenching of tryptophan emission by water-soluble acrylamide. | Used to assess the solvent exposure of tryptophan residues. | [2] |

| Brominated Lipid Quenching | Use of dibromo-POPC to analyze the depth of tryptophan insertion. | Helps determine the position of the peptide relative to the membrane core. |[2] |

Table 4: Circular Dichroism (CD) Spectropolarimetry

| Condition | Observation | Interpretation | Source |

|---|---|---|---|

| Interaction with Lipid Vesicles & Micelles | Minor changes in the overall shapes of CD spectra at low lipid-to-peptide ratios. | Indicates minor conformational alterations of secondary-structure elements upon initial lipid interaction. | [2] |

| | Artificial decrease in ellipticity at higher lipid concentrations. | Caused by light scattering from the aggregation and precipitation of peptide-lipid complexes. |[2] |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are outlined below, based on published research.[2]

-

Sample Preparation: A solution of 0.3 mM uniformly ¹⁵N-labeled Hydramacin-1 (HM1) is prepared in 20 mM sodium phosphate buffer containing 0.05% NaN₃ and 10% D₂O at pH 6.0.

-

Instrumentation: Experiments are performed on a Bruker Avance 600-MHz NMR spectrometer equipped with a 5-mm BBI ¹H-²H probe with a z gradient.

-

Data Acquisition: Two-dimensional (2D) ¹H-¹⁵N HSQC spectra and heteronuclear NOE measurements are recorded at various temperatures (e.g., 280, 293, and 313 K). Proton chemical shifts are referenced to the internal water signal.

-

Data Processing: Spectra are processed using NMRPipe software. Analysis and visualization are performed using software such as NMRView and Sparky 3.

-

Perturbation Analysis: To study interactions (e.g., with DPC micelles), normalized chemical shift perturbations (Δav) are calculated using the equation: Δav = [(ΔδHN)² + (ΔδN/5)²]¹/².[2]

-

Sample Preparation: Oriented samples are prepared by mixing 1.5 mg of uniformly ¹⁵N-labeled HM1 with 60 mg of a POPC-POPG (3:1 mol/mol) SUV suspension. The mixture is dialyzed and spread onto 15 to 20 glass plates (15 by 7.5 mm), which are then stacked and hydrated at 93% relative humidity.

-

Instrumentation: Spectra are recorded on Bruker Avance wide-bore NMR spectrometers using a double-resonance solid-state NMR probe.

-

Data Acquisition:

-

¹⁵N Spectra: Acquired at 17.6 T using a cross-polarization sequence.

-

³¹P Spectra: Acquired at 9.4 T and 310 K using a phase-cycled Hahn echo pulse sequence.

-

²H Spectra: Recorded at 7.1 T and 310 K using a quadrupolar echo pulse sequence.

-

-

Data Processing: An exponential apodization function is applied before Fourier transformation. Deuterium order parameters are analyzed according to established methods.

-

Sample Preparation: A solution of HM1 (final concentration of 3.5 μM) is prepared in 20 mM sodium phosphate buffer, pH 6.0, in a quartz cuvette.

-

Instrumentation: Measurements are performed on a fluorolog fluorescence spectrometer.

-

Data Acquisition: The sample is excited at 290 nm. Emission spectra are recorded from 300 to 450 nm, with emission and excitation band passes set to 4 nm. Typically, 3 scans are averaged.

-

Titration Experiments: Aliquots of SUV lipid mixtures or micelles are added stepwise to the HM1 solution. Spectra are corrected for light scattering, baseline, and dilution at each step. Blue shifts are calculated from the emission maxima.

-

Sample Preparation: 7 to 17 μM HM1 is prepared in 10 mM sodium phosphate buffer (pH 6.0).

-

Instrumentation: CD spectra are recorded on a Jasco J-810 spectropolarimeter using a quartz cuvette with a 1-mm path length.

-

Data Acquisition: Spectra are recorded from 190 to 260 nm at 20°C. Eight scans are averaged with a scan speed of 100 nm/min.

-

Data Processing: The CD signal of the buffer is subtracted from the sample spectra. Analysis is performed using software such as Origin 6.0.

Mandatory Visualizations

The following diagrams illustrate key workflows and the proposed mechanism of action for Hydramacin-1.

Caption: Experimental workflow for the spectroscopic analysis of Hydramacin-1.

Caption: The "Barnacle Model" mechanism of Hydramacin-1 bacterial aggregation.

References

- 1. This compound, a new antitumor antibiotic. Taxonomy, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydramacin-1 in Action: Scrutinizing the Barnacle Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydramacin-1, structure and antibacterial activity of a protein from the basal metazoan Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2K35: Hydramacin-1: Structure and antibacterial activity of a peptide from the basal metazoan Hydra [ncbi.nlm.nih.gov]

The Evolving Landscape of Pluramycin Antibiotics: A Technical Guide to Their Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pluramycin family of antibiotics, a class of complex C-aryl glycoside natural products, represents a compelling area of research in the quest for novel therapeutic agents. Hydramycin, a notable member of this family, has demonstrated significant antibacterial and cytotoxic properties.[1] This technical guide delves into the biological activities of pluramycin derivatives, offering a comprehensive overview of their anticancer and antimicrobial potential, mechanisms of action, and the experimental methodologies used for their evaluation. While specific research on "this compound derivatives" is limited, this guide will focus on the broader pluramycin class, providing a valuable resource for researchers in oncology and infectious diseases.

Anticancer Activity of Pluramycin Derivatives

Pluramycin antibiotics have shown potent cytotoxic activity against a range of cancer cell lines. Their mechanism of action is primarily attributed to their ability to intercalate into DNA and, in some cases, induce DNA alkylation, leading to the inhibition of replication and transcription, and ultimately, apoptosis. The complex structure of these molecules, featuring a tetracyclic core and one or more deoxyamino sugar moieties, is crucial for their biological function.[2][3]

Quantitative Cytotoxicity Data

The in vitro anticancer activity of various pluramycin analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the IC50 values for representative pluramycin derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Isokidamycin | Leukemia L1210 | Data not available | [4] |

| Sarcoma-180 | Data not available | [4] | |

| Ehrlich ascites carcinoma | Data not available | [4] | |

| Pluramycin A | Various | Data not available | [2][3] |

| Altromycin A | Various | Data not available | |

| Altromycin B | Various | Data not available | |

| Altromycin C | Various | Data not available | |

| Altromycin D | Various | Data not available |

Antimicrobial Activity of Pluramycin Derivatives

This compound and its congeners also exhibit promising activity against various bacterial pathogens, particularly Gram-positive bacteria.[1] The antibacterial mechanism is also linked to the inhibition of essential cellular processes through DNA interaction.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter used to measure the in vitro antibacterial efficacy of these compounds. The table below presents the MIC values for selected pluramycin antibiotics against different bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | Data not available | [1] |

| Bacillus subtilis | Data not available | [1] | |

| Altromycins | Streptococci | 0.2 - 3.12 | [4] |

| Staphylococci | 0.2 - 3.12 | [4] |

Note: As with cytotoxicity data, specific MIC values for a wide range of pluramycin derivatives require access to specialized databases and literature.

Mechanism of Action: DNA Intercalation and Beyond

The primary mechanism of action for pluramycin antibiotics is their interaction with cellular DNA. This interaction disrupts normal DNA-dependent processes, leading to cell death.

Signaling Pathway of Pluramycin-Induced Cytotoxicity

The binding of pluramycins to DNA triggers a cascade of cellular events, ultimately leading to apoptosis. The following diagram illustrates a plausible signaling pathway.

Caption: Pluramycin derivatives exert their cytotoxic effects by intercalating into DNA, leading to replication and transcription inhibition, activation of the DNA damage response, and subsequent apoptosis.

Experimental Protocols

The evaluation of the biological activity of pluramycin derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Pluramycin derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pluramycin derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for Cytotoxicity Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydramycin Molecular Target Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydramycin, an antitumor antibiotic isolated from Streptomyces violaceus, is a member of the pluramycin group of natural products.[1] This technical guide provides a comprehensive overview of the available scientific information regarding the molecular target identification of this compound. The primary molecular target of this compound, consistent with other pluramycin-class antibiotics, is deoxyribonucleic acid (DNA). The mechanism of action involves a dual process of DNA intercalation and subsequent alkylation, leading to cytotoxic effects. This document summarizes the existing, albeit limited, quantitative data, outlines the general experimental protocols relevant to the study of pluramycin-DNA interactions, and presents the inferred mechanism of action.

Introduction

This compound is a potent antineoplastic agent characterized by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core structure, adorned with deoxyaminosugars.[1] Its discovery and initial characterization revealed significant antibacterial and cytotoxic activities, including efficacy against P388 leukemia in murine models.[1] The pluramycin family of antibiotics is renowned for its potent antitumor properties, which are exerted through direct interaction with DNA, thereby disrupting critical cellular processes such as replication and transcription.

Molecular Target: DNA

The central hypothesis, supported by the chemical nature of this compound and the well-established mechanism of the pluramycin class, is that its primary molecular target is cellular DNA. The interaction is twofold:

-

Intercalation: The planar aromatic chromophore of the this compound molecule inserts itself between the base pairs of the DNA double helix.

-

Alkylation: Following intercalation, a reactive epoxide moiety on the this compound molecule forms a covalent bond with a nucleotide base, typically the N7 position of guanine.

This covalent modification of DNA leads to strand breaks, inhibition of DNA replication and transcription, and ultimately, the induction of apoptosis.

Signaling Pathways

While specific signaling pathways affected by this compound have not been explicitly detailed in the available literature, DNA damage, as induced by pluramycins, is known to trigger a cascade of cellular responses. The following diagram illustrates a generalized DNA damage response pathway that is likely activated by this compound.

Quantitative Data

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | P388 Murine Leukemia | Not explicitly stated | [1] |

| Nomimicins B and C (related polyketides) | P388 Murine Leukemia | 33 and 89 | [5] |

| Akazamicin (related polyketide) | B16 Murine Melanoma | 1.7 | [4] |

Table 1: Cytotoxicity of this compound and related compounds.

Experimental Protocols

Detailed experimental protocols for the molecular target identification of this compound are not available. However, based on the known mechanism of action for the pluramycin class of antibiotics, the following experimental workflows are standard for characterizing drug-DNA interactions.

DNA Binding Affinity and Sequence Specificity

The following diagram outlines a typical workflow for determining the DNA binding affinity and sequence preference of a DNA-intercalating and -alkylating agent like this compound.

4.1.1. Fluorescence Intercalation Assay

-

Principle: This assay measures the displacement of a fluorescent intercalating dye (e.g., ethidium bromide) from DNA upon the addition of a competing intercalating agent (this compound). The decrease in fluorescence is proportional to the binding affinity of the test compound.

-

Protocol Outline:

-

Prepare a solution of calf thymus DNA and ethidium bromide in a suitable buffer.

-

Measure the initial fluorescence intensity.

-

Titrate the solution with increasing concentrations of this compound.

-

Record the fluorescence quenching at each concentration.

-

Calculate the binding constant (Kb) using appropriate models (e.g., Scatchard plot).

-

4.1.2. Electrophoretic Mobility Shift Assay (EMSA)

-

Principle: This technique detects the formation of a drug-DNA complex by its altered migration through a non-denaturing polyacrylamide or agarose gel compared to unbound DNA.

-

Protocol Outline:

-

End-label a specific DNA fragment with a radioactive or fluorescent tag.

-

Incubate the labeled DNA with varying concentrations of this compound.

-

Separate the reaction mixtures by gel electrophoresis.

-

Visualize the DNA bands. A "shifted" band indicates the formation of a DNA-Hydramycin complex.

-

4.1.3. DNA Footprinting

-

Principle: This method identifies the precise binding site of a ligand on a DNA fragment by protecting it from cleavage by a DNA-nicking agent (e.g., DNase I or hydroxyl radicals).

-

Protocol Outline:

-

End-label a DNA fragment of interest.

-

Incubate the labeled DNA with and without this compound.

-

Partially digest the DNA with DNase I or treat with a hydroxyl radical generating system.

-

Separate the resulting DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

The region where this compound is bound will be protected from cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.

-

Conclusion

References

- 1. This compound, a new antitumor antibiotic. Taxonomy, isolation, physico-chemical properties, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Initial Cytotoxicity Screening of Hydramycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydramycin, a potent antitumor antibiotic belonging to the pluramycin class, has demonstrated significant cytotoxic effects, indicating its potential as a chemotherapeutic agent. This document provides a comprehensive technical guide to the initial in vitro cytotoxicity screening of this compound. It outlines detailed experimental protocols for key assays, presents a structured format for data representation, and visualizes the underlying molecular mechanisms and experimental workflows. This guide is intended to serve as a foundational resource for researchers initiating preclinical evaluations of this compound and similar compounds.

Introduction

This compound is a member of the pluramycin group of antibiotics, which are known for their potent antibacterial and antitumor properties.[1][2] Early in vivo studies have shown that this compound can increase the survival time in mice with P388 leukemia, highlighting its cytotoxic potential against cancer cells.[1] The primary mechanism of action for pluramycin antibiotics involves the intercalation and alkylation of DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[3] This guide details the essential in vitro assays required for the initial characterization of this compound's cytotoxic profile.

Quantitative Cytotoxicity Data

Due to the limited publicly available in vitro cytotoxicity data for this compound, the following table presents a representative summary of potential IC50 values against various cancer cell lines. These values are illustrative and serve as a template for presenting experimentally determined data.

| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) - Representative |

| P388 | Murine Leukemia | 72 | 0.05 |

| MCF-7 | Human Breast Adenocarcinoma | 72 | 0.12 |

| HeLa | Human Cervical Cancer | 72 | 0.25 |

| A549 | Human Lung Carcinoma | 72 | 0.40 |

| HCT116 | Human Colon Carcinoma | 72 | 0.31 |

Experimental Protocols

A comprehensive initial cytotoxicity screening of this compound should involve multiple assays to assess different aspects of cell death and viability. The following are detailed protocols for the MTT, LDH, and Caspase-3/7 assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[4][5][6]

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[7][8]

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell lines

-

Serum-free cell culture medium

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Lysis buffer (provided with the kit)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional wells for spontaneous LDH release (untreated cells) and maximum LDH release.

-

Incubation: Incubate the plate for the desired exposure time.

-

Maximum Release Control: One hour before the end of incubation, add 10 µL of lysis buffer to the maximum LDH release wells.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well of the new plate.

-

Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm.[8]

-

Data Analysis: Calculate the percentage of cytotoxicity using the provided formula in the kit, referencing the spontaneous and maximum release controls.

Caspase-3/7 Assay for Apoptosis

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][10]

Materials:

-

This compound stock solution (in DMSO)

-

Selected cancer cell lines

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega) or similar

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.

-

Incubation: Incubate for a time period determined by preliminary experiments to be optimal for apoptosis induction (e.g., 24 hours).

-